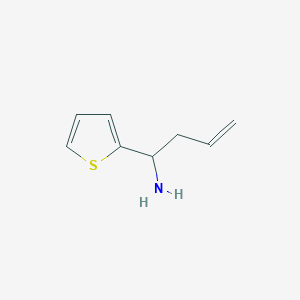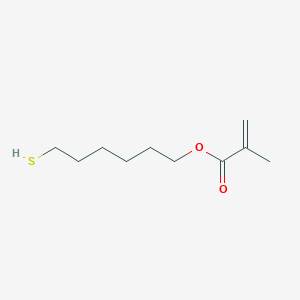![molecular formula C19H15NO2 B14286607 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione CAS No. 136480-16-5](/img/structure/B14286607.png)
2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring system, making it an important molecule in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione can be achieved through a multicomponent reaction involving arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions. This reaction is catalyzed by 10 mol% sulfamic acid and typically completes within 20-30 minutes
Analyse Chemischer Reaktionen
2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and hydrogen peroxide for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original indole structure.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Indole derivatives, including 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione, are known for their biologically active properties, making them valuable in the treatment of cancer cells, microbial infections, and various disorders . Additionally, these compounds are used in the development of organic semiconductors and printed electronics .
Wirkmechanismus
The mechanism of action of 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione involves its interaction with specific molecular targets and pathways. Indole derivatives typically exhibit their effects through binding to receptors or enzymes, leading to changes in cellular processes
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione can be compared to other indole derivatives, such as 1H-indole-2,3-dihydro and 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Eigenschaften
CAS-Nummer |
136480-16-5 |
|---|---|
Molekularformel |
C19H15NO2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-methyl-2-phenyl-1,3-dihydrobenzo[f]indole-4,9-dione |
InChI |
InChI=1S/C19H15NO2/c1-19(12-7-3-2-4-8-12)11-15-16(20-19)18(22)14-10-6-5-9-13(14)17(15)21/h2-10,20H,11H2,1H3 |
InChI-Schlüssel |
ISCVDGZDEXCGQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(N1)C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


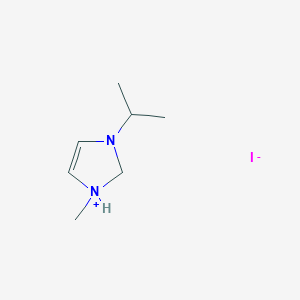
![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
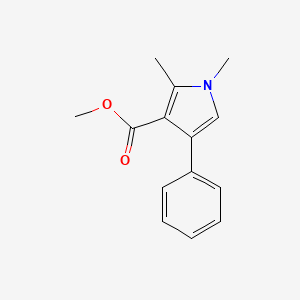
![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
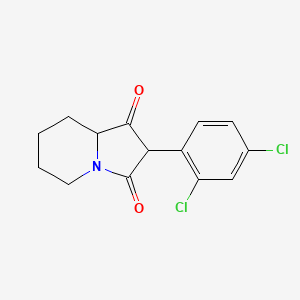
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
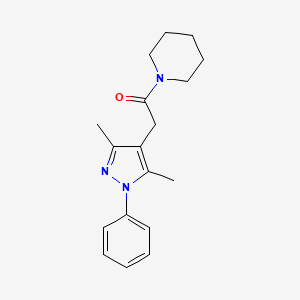
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
